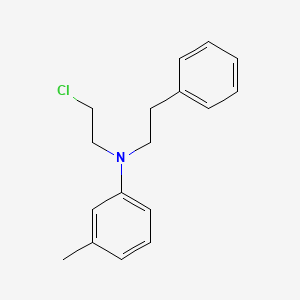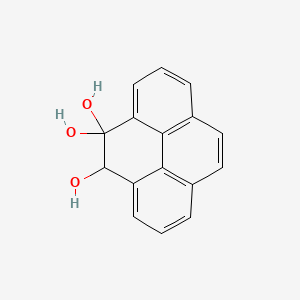
4,4,5(5H)-Pyrenetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5(5H)-Pyrenetriol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of three hydroxyl groups attached to a pyrene backbone
准备方法
The synthesis of 4,4,5(5H)-Pyrenetriol can be achieved through several synthetic routes. One common method involves the hydroxylation of pyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach is the catalytic hydrogenation of pyrene derivatives followed by selective hydroxylation. Industrial production methods typically involve large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity.
化学反应分析
4,4,5(5H)-Pyrenetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydroxy derivatives.
科学研究应用
4,4,5(5H)-Pyrenetriol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying the reactivity of hydroxylated polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoconductors, due to its unique electronic properties.
作用机制
The mechanism of action of 4,4,5(5H)-Pyrenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the pyrene backbone allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate cellular processes, such as signal transduction and gene expression, leading to its observed biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in the context of oxidative stress and antioxidant defense.
相似化合物的比较
4,4,5(5H)-Pyrenetriol can be compared with other hydroxylated polycyclic aromatic hydrocarbons, such as:
1,2,3-Trihydroxybenzene: Similar in having multiple hydroxyl groups, but differs in the aromatic backbone.
1,4-Dihydroxyanthraquinone: Shares the hydroxylation pattern but has a different core structure.
2,3,4-Trihydroxyphenanthrene: Another hydroxylated polycyclic aromatic hydrocarbon with a different arrangement of hydroxyl groups.
属性
CAS 编号 |
64414-73-9 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
5H-pyrene-4,4,5-triol |
InChI |
InChI=1S/C16H12O3/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15,18)19)14(10)13(9)11/h1-8,15,17-19H |
InChI 键 |
NCQWHUQJQFWGCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
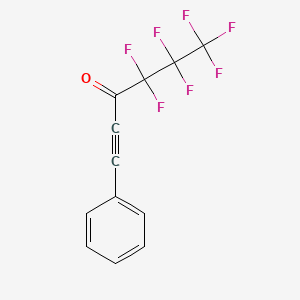

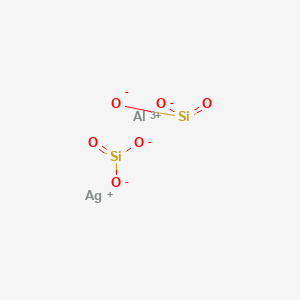
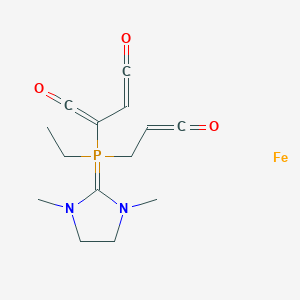
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
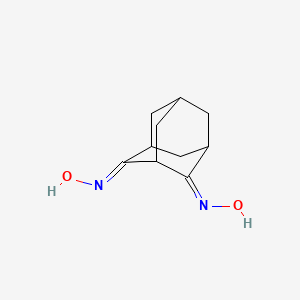
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

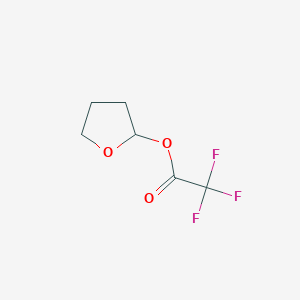
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
